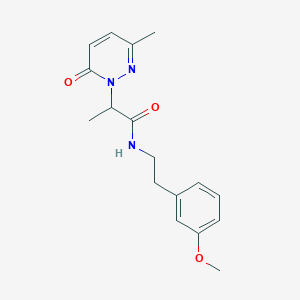

N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-12-7-8-16(21)20(19-12)13(2)17(22)18-10-9-14-5-4-6-15(11-14)23-3/h4-8,11,13H,9-10H2,1-3H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWFWEOZNUJVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves multiple steps:

Formation of the Methoxyphenethyl Intermediate: The starting material, 3-methoxyphenethylamine, is reacted with an appropriate acylating agent to form the intermediate.

Formation of the Methyl-oxopyridazinyl Intermediate: The intermediate is then reacted with a pyridazine derivative under specific conditions to introduce the methyl-oxopyridazinyl group.

Coupling Reaction: The final step involves coupling the two intermediates under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the oxopyridazinyl group, converting it to a hydroxypyridazinyl derivative.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

Oxidation Products: Aldehydes, acids.

Reduction Products: Hydroxypyridazinyl derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related pyridazin derivatives have demonstrated their ability to inhibit cancer cell growth across various lines, including SNB-19 and OVCAR-8, with high percent growth inhibitions (PGIs) reported .

| Compound | Cancer Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism is hypothesized to involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Synthesis and Characterization

The synthesis of N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent functionalization with the methoxyphenethyl moiety. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

In a study published in ACS Omega, a series of pyridazine derivatives were evaluated for their anticancer activities. Among these, compounds structurally similar to this compound showed promising results against various cancer cell lines, indicating potential as lead compounds for further development .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective properties of related compounds, revealing that they may inhibit neuronal apoptosis through anti-inflammatory mechanisms. This suggests that this compound could be explored further for its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide depends on its specific application:

Pharmacological Action: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. This interaction can modulate biological pathways, leading to therapeutic effects.

Catalytic Action: As a ligand, the compound can coordinate with metal centers in catalysts, influencing the reactivity and selectivity of catalytic processes.

Comparison with Similar Compounds

Key Observations :

- Amide vs. Ester Chains : The ethyl ester derivative (6a) exhibits higher synthetic yields (99.9%) compared to amide-linked analogs, likely due to reduced steric hindrance during nucleophilic substitution .

- Substituent Effects: The 3-methoxybenzyl group in compound 8c enhances lipophilicity (logP ~3.2) compared to the target compound’s simpler phenethyl group.

Pharmacological and Physicochemical Properties

Anti-Inflammatory Activity

- Compound 8c : Demonstrated 75% inhibition of TNF-α in vitro at 10 μM, attributed to the methylthio group’s radical-scavenging properties .

- Compound 6h : Exhibited moderate anti-inflammatory activity (IC50 = 12 μM in RAW 264.7 macrophages), likely due to the antipyrine moiety’s radical-trapping capacity .

Anticonvulsant Potential

- Compound I (): A pyridazinone acetohydrazide showed 60% seizure inhibition in rodent models at 50 mg/kg, suggesting that the hydrazide group enhances GABAergic activity. The target compound’s amide group may lack this effect but could offer better metabolic stability .

Physicochemical Metrics

| Property | Target Compound | 8c | 6h |

|---|---|---|---|

| Melting Point (°C) | Not reported | 145–147 | 145–147 |

| logP (Predicted) | 2.8 | 3.2 | 2.5 |

| Hydrogen Bond Acceptors | 6 | 7 | 9 |

| Aqueous Solubility (μM) | ~50 | ~20 | ~100 |

Insights :

- The target compound’s logP and hydrogen bond acceptors balance lipophilicity and solubility, making it a candidate for oral bioavailability.

- Compound 6h’s higher solubility stems from the polar antipyrine and piperazinyl groups but may limit membrane permeability .

Biological Activity

N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 284.35 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism for this compound has not been extensively detailed in the literature, but potential actions could include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites.

- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of pyridazinone derivatives, suggesting that this compound may exhibit similar effects. For instance:

- Case Study 1 : A derivative of pyridazinone demonstrated significant inhibition of cancer cell proliferation in vitro, with IC values indicating effective cytotoxicity against various tumor cell lines .

Neuroprotective Properties

Compounds containing similar moieties have shown neuroprotective effects in animal models:

- Case Study 2 : Research indicated that pyridazinone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Research Findings

A summary of relevant studies on related compounds is provided in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.